N-(3-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide
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Overview
Description
N-(3-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including an acetyl group, a chlorophenyl group, and a furan ring. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the furan ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the chlorophenyl group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the amide bond: The final step involves the formation of the amide bond by reacting an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Halogens (Cl2, Br2), nitrating mixture (HNO3/H2SO4)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-3-[5-(4-bromophenyl)furan-2-yl]propanamide
- N-(3-acetylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide
- N-(3-acetylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]propanamide
Uniqueness
N-(3-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C21H18ClNO3 |
---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C21H18ClNO3/c1-14(24)16-3-2-4-18(13-16)23-21(25)12-10-19-9-11-20(26-19)15-5-7-17(22)8-6-15/h2-9,11,13H,10,12H2,1H3,(H,23,25) |
InChI Key |
ARTRKYABRREFJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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